Phosphate de perfluorooctyle

Vue d'ensemble

Description

Perfluorooctyl phosphate is a type of perfluoroalkyl acid (PFAA) and a precursor to more widely known compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These substances are part of a larger group of chemicals referred to as per- and polyfluoroalkyl substances (PFASs), which have been used in various industrial applications and consumer products due to their unique properties, such as oil and water repellence .

Synthesis Analysis

The synthesis of perfluorooctyl phosphate and related compounds is not detailed in the provided papers. However, it is known that these compounds have been produced for their application in consumer products, such as food contact paper and packaging, due to their resistance to grease and oil .

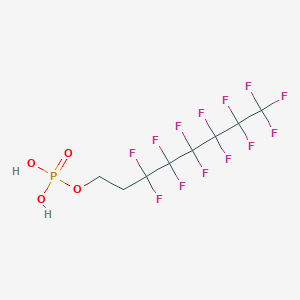

Molecular Structure Analysis

Perfluorooctyl phosphate and related PFASs have a fully fluorinated carbon chain, which is the source of their chemical stability and resistance to degradation. The strength of the carbon-fluorine bonds in these molecules contributes to their persistence in the environment and resistance to biological degradation .

Chemical Reactions Analysis

The environmental occurrence of PFOS, a related compound to perfluorooctyl phosphate, can arise from its direct use as well as from the transformation of precursors such as perfluorooctane sulfonamidoethanol-based phosphate (SAmPAP) esters . These precursors can degrade into more stable perfluorinated compounds, contributing to environmental contamination.

Physical and Chemical Properties Analysis

Perfluorooctyl phosphate and related PFASs are characterized by their high chemical and thermal stability, which is attributed to the strong carbon-fluorine bonds. They are resistant to conventional wastewater treatment processes, which makes them persistent in the environment. Their ability to bioaccumulate and undergo biomagnification is also a significant concern .

Relevant Case Studies

Several studies have detected perfluorooctyl phosphate and its precursors in various environmental samples and consumer products. For instance, polyfluoroalkyl phosphate diesters (diPAPs) were detected in food market basket samples in Sweden, indicating the potential for direct and indirect dietary exposure to these compounds . Another study reported the presence of SAmPAP diester in marine sediments, highlighting the importance of PFOS precursors as significant sources of PFOS, particularly in urban marine environments . Additionally, the occurrence of PFASs in human livers with liver cancer was investigated, although no statistically significant differences were found between tumor and non-tumor liver samples .

Implications for Environmental Emissions and Human Exposure

The widespread use and persistence of perfluorooctyl phosphate and related PFASs have led to their ubiquitous presence in the environment and in human tissues. The potential for human exposure through various pathways, including dietary intake and use of consumer products containing PFASs, is a growing concern. Studies have found PFASs in personal care products, which may contribute to human exposure through skin contact . The toxicological effects of these compounds, including their potential to cause adverse health outcomes, are areas of active research .

Applications De Recherche Scientifique

Contamination et sécurité des huiles comestibles

Les substances perfluoroalkylées (PFAS), y compris le PFOP, ont été largement utilisées dans les applications grand public et industrielles en raison de leur stabilité et de leurs propriétés physicochimiques uniques. Cependant, les PFAS sont considérées comme des polluants organiques émergents avec une toxicité potentielle pour la santé humaine. Dans le contexte des huiles comestibles, les PFAS peuvent les contaminer par le biais des matières premières, du traitement ou de la migration à partir des matériaux en contact avec l'huile. Des chercheurs étudient l'occurrence, les niveaux de contamination et les méthodes de détection des PFAS dans les huiles comestibles afin de minimiser l'exposition humaine et d'assurer la sécurité .

Transporteurs artificiels d'oxygène

Les transporteurs artificiels d'oxygène à base de perfluorocarbures ont retenu l'attention pour leur utilisation potentielle en tant que substituts des globules rouges. Ces transporteurs, y compris les dérivés du PFOP, peuvent améliorer la capacité de transport d'oxygène et l'oxygénation tissulaire. La recherche est en cours pour optimiser leurs propriétés, leur stabilité et leur sécurité pour les applications cliniques .

Surveillance environnementale et remédiation

Les PFAS, y compris le PFOP, sont persistantes dans l'environnement. Les chercheurs explorent leur comportement, leur devenir et les stratégies de remédiation. Comprendre leur mobilité, les voies de dégradation et les techniques d'élimination est crucial pour la protection de l'environnement .

Toxicologie et effets sur la santé

Des études examinent les effets toxicologiques des PFAS, y compris le PFOP, sur la santé humaine. Ces composés peuvent s'accumuler dans les tissus et affecter divers organes. Les chercheurs examinent leur impact sur la fonction immunitaire, la perturbation endocrinienne et la cancérogénicité .

Développement de méthodes analytiques

Les chercheurs améliorent continuellement les méthodes analytiques de détection des PFAS, y compris le PFOP, dans diverses matrices. Les techniques de chromatographie liquide-spectrométrie de masse (LC-MS) jouent un rôle essentiel dans la quantification de ces composés dans les échantillons environnementaux, les aliments et les tissus biologiques .

Science des matériaux et revêtements de surface

Les PFAS présentent des propriétés de surface uniques, telles que l'hydrophobie et l'oléophobie. Les chercheurs explorent leur utilisation dans les revêtements, les textiles et d'autres matériaux. Les dérivés du PFOP peuvent trouver des applications dans les revêtements hydrofuges et les tissus anti-taches .

Mécanisme D'action

Target of Action

Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .

Mode of Action

PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .

Biochemical Pathways

The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .

Pharmacokinetics

Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .

Result of Action

The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .

Action Environment

PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTRDYSPWWJCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |

| Record name | Perfluorooctyl phosphate | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558000 | |

| Record name | 6:2 Fluorotelomer phosphate monoester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57678-01-0 | |

| Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6:2 Fluorotelomer phosphate monoester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

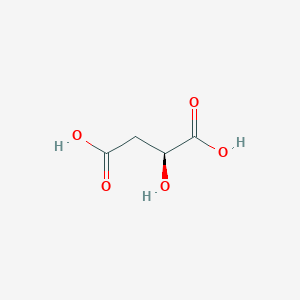

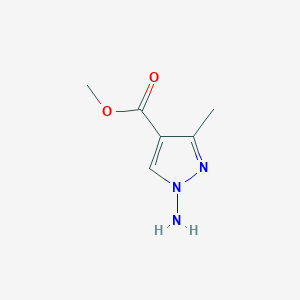

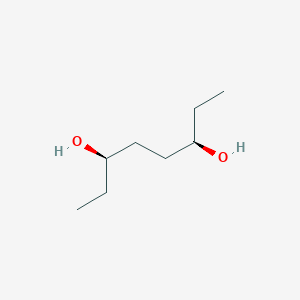

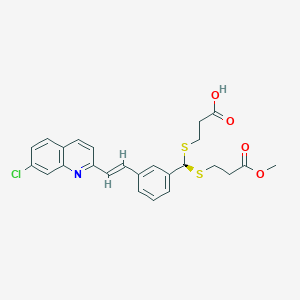

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

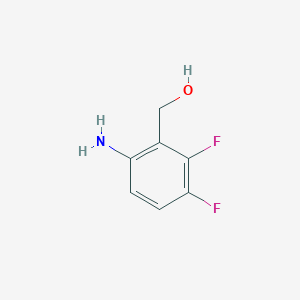

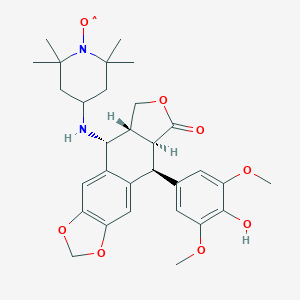

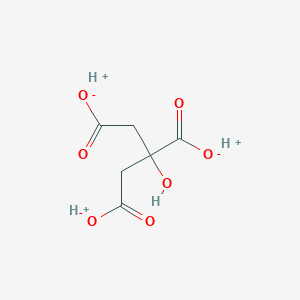

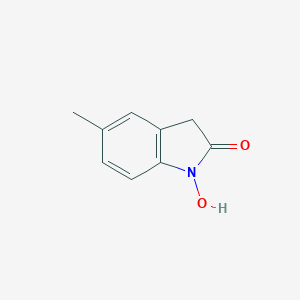

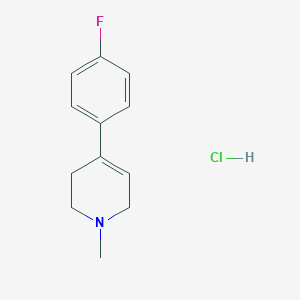

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)